molecular formula C21H16N2O3 B238797 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide

Cat. No. B238797
M. Wt: 344.4 g/mol
InChI Key: JRFJMZFVMLKKDM-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide is a chemical compound that has recently gained attention in the scientific community. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. In biochemistry, it has been shown to have antioxidant properties and can scavenge free radicals. In material science, this compound has been used as a fluorescent probe for the detection of metal ions.

Mechanism Of Action

The mechanism of action of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide is not fully understood. However, studies have suggested that it inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.

Biochemical And Physiological Effects

Studies have shown that N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide has several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, it has been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide in lab experiments is its ability to inhibit the proliferation of cancer cells. This makes it a potential candidate for the development of anticancer drugs. Another advantage is its antioxidant activity, which makes it useful in the study of oxidative stress. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as an anticancer drug and its mechanism of action. Additionally, further studies are needed to explore its antioxidant and anti-inflammatory properties and its potential applications in material science.

Synthesis Methods

The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide involves a multistep process that includes the reaction of 2-amino-4-methylbenzoic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-hydroxybenzoxazole in the presence of triethylamine to yield the desired product.

properties

Product Name

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzamide

InChI

InChI=1S/C21H16N2O3/c1-13-6-8-14(9-7-13)20(25)22-15-10-11-18(24)16(12-15)21-23-17-4-2-3-5-19(17)26-21/h2-12,23H,1H3,(H,22,25)/b21-16+

InChI Key

JRFJMZFVMLKKDM-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=C/C(=C\3/NC4=CC=CC=C4O3)/C(=O)C=C2

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2

Origin of Product

United States

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